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Introduction
Licostinel (ACEA 1021) is a selective, competitive antagonist of the glycine co-agonist site on

the N-methyl-D-aspartate (NMDA) receptor.[1][2] In the context of ischemic stroke, the

overactivation of NMDA receptors by excessive glutamate release leads to a massive influx of

calcium ions, triggering a cascade of intracellular events that result in neuronal death, a

process known as excitotoxicity.[3] By blocking the glycine site, Licostinel allosterically inhibits

NMDA receptor activation, thereby mitigating the downstream neurotoxic effects of cerebral

ischemia.[3]

The middle cerebral artery occlusion (MCAO) model is a widely used and clinically relevant in

vivo model for preclinical stroke research.[4] It effectively mimics the focal ischemic stroke

commonly seen in humans. This document provides detailed application notes and protocols

for the use of Licostinel in the MCAO model, based on available preclinical data.

Quantitative Data Summary
The neuroprotective efficacy of Licostinel has been demonstrated in various MCAO models.

The following tables summarize the key quantitative findings.

Table 1: Efficacy of Licostinel in Rat MCAO Models
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Animal Model Dosing Regimen Primary Outcome Result

Fischer 344 Rats

(Permanent MCAO)

Not specified in

abstract

Infarct Volume

Reduction
68%

Fischer 344 Rats

(Permanent MCAO)

Not specified in

abstract
Neurological Outcome

Improvement in rope

suspension test

Sprague-Dawley Rats

(Transient MCAO -

2h)

Not specified in

abstract

Infarct Volume

Reduction
39%

Table 2: Efficacy of Licostinel in Mouse MCAO Models

Animal Model Dosing Regimen Primary Outcome Result

Mice (Permanent

MCAO)

5 mg/kg, i.v. (5 min

post-MCAO) followed

by 30 mg/kg, s.c. (1

and 4h post-MCAO)

Infarct Volume

Reduction
42%

Table 3: Comparative Efficacy of Another Glycine Site Antagonist (ZD9379)

Animal Model Dosing Regimen Primary Outcome Result

Sprague-Dawley Rats

(Permanent MCAO)

2.5 mg/kg (bolus + 4h

infusion), 30 min post-

MCAO

Infarct Volume

Reduction
42.9%

Sprague-Dawley Rats

(Permanent MCAO)

5 mg/kg (bolus + 4h

infusion), 30 min post-

MCAO

Infarct Volume

Reduction
51.4%

Sprague-Dawley Rats

(Permanent MCAO)

10 mg/kg (bolus + 4h

infusion), 30 min post-

MCAO

Infarct Volume

Reduction
42.6%
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Signaling Pathway of Licostinel in Cerebral
Ischemia
During an ischemic event, excessive glutamate is released into the synaptic cleft. For the

NMDA receptor to become fully activated, both glutamate and a co-agonist, typically glycine or

D-serine, must bind to their respective sites on the receptor. This binding opens the ion

channel, leading to a massive influx of Ca²⁺. The elevated intracellular Ca²⁺ activates a host of

downstream enzymes, including proteases, lipases, and nitric oxide synthase, which ultimately

leads to neuronal apoptosis and necrosis. Licostinel, by competitively binding to the glycine

site, prevents this co-agonist binding, thus keeping the ion channel closed and interrupting the

excitotoxic cascade.
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Caption: Mechanism of Licostinel's neuroprotective action.
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Experimental Protocols
The following are generalized protocols based on the available literature for testing Licostinel
in a rodent MCAO model. Researchers should optimize these protocols for their specific

experimental setup.

Middle Cerebral Artery Occlusion (MCAO) Model
Protocol (Intraluminal Suture Method)
This protocol describes the transient MCAO model in rats, which is commonly used.

Materials:

Male Sprague-Dawley or Fischer 344 rats (250-300g)

Anesthesia (e.g., isoflurane)

Heating pad and rectal probe for temperature monitoring

Surgical microscope

Micro-surgical instruments

4-0 nylon monofilament suture with a silicone-coated tip

Sutures for vessel ligation and wound closure

Procedure:

Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor and

maintain body temperature at 37°C.

Place the animal in a supine position. Make a midline cervical incision and expose the left

common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

Carefully dissect the arteries from the surrounding nerves and tissues.

Ligate the distal end of the ECA and the CCA.
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Insert the 4-0 nylon monofilament suture into the ECA and advance it into the ICA until a

slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery

(MCA).

For transient MCAO, leave the suture in place for the desired occlusion period (e.g., 2

hours). For permanent MCAO, the suture is left in place.

After the occlusion period, withdraw the suture to allow for reperfusion.

Ligate the ECA stump, remove the ligature from the CCA, and close the incision.

Allow the animal to recover from anesthesia in a warm environment.

Licostinel Administration Protocol
Materials:

Licostinel (ACEA 1021)

Vehicle (e.g., Tris buffer)

Syringes and needles for intravenous (i.v.) or subcutaneous (s.c.) injection

Procedure (based on mouse pMCAO data):

Prepare a stock solution of Licostinel in the appropriate vehicle.

Shortly after MCAO induction (e.g., 5 minutes), administer an initial intravenous bolus of

Licostinel (e.g., 5 mg/kg).

Follow up with subcutaneous injections at specified time points post-MCAO (e.g., 30 mg/kg

at 1 hour and 4 hours).

For the control group, administer an equivalent volume of the vehicle using the same

injection schedule.

Assessment of Infarct Volume
Materials:
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2,3,5-triphenyltetrazolium chloride (TTC)

Phosphate-buffered saline (PBS)

Brain matrix slicer

Digital scanner or camera

Procedure:

At the designated endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animal and

perfuse transcardially with cold PBS.

Carefully remove the brain and chill it at -20°C for 30 minutes for easier slicing.

Slice the brain into 2 mm coronal sections using a brain matrix.

Immerse the slices in a 2% TTC solution in PBS and incubate at 37°C for 15-30 minutes.

Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

Capture high-resolution images of the stained sections.

Use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice.

Calculate the total infarct volume, often correcting for edema.

Neurological Deficit Scoring
Neurological function should be assessed at various time points post-MCAO by an observer

blinded to the treatment groups. A commonly used scoring system is the Bederson score or a

more comprehensive modified Neurological Severity Score (mNSS).

Example of a simple neurological scoring system:

0: No observable deficit.

1: Forelimb flexion (contralateral to the ischemic hemisphere).
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2: Decreased resistance to lateral push.

3: Unidirectional circling.

Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating Licostinel in an

MCAO model.
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Caption: Experimental workflow for Licostinel in MCAO.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1675307?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675307?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Licostinel has demonstrated significant neuroprotective effects in preclinical MCAO models of

focal cerebral ischemia, reducing infarct volume by up to 68% in rats and 42% in mice. Its

mechanism of action, targeting the glycine site of the NMDA receptor, offers a promising

therapeutic strategy to mitigate excitotoxicity following a stroke. The protocols and data

presented here provide a comprehensive guide for researchers investigating the therapeutic

potential of Licostinel and other glycine-site antagonists in the context of ischemic stroke.

Further research to optimize dosing, administration timing, and to explore its effects on long-

term functional outcomes is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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